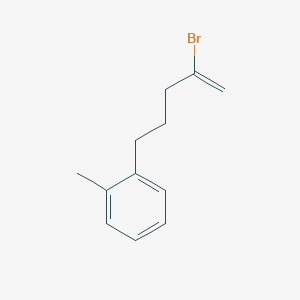

2-Bromo-5-(2-methylphenyl)-1-pentene

Description

2-Bromo-5-(2-methylphenyl)-1-pentene is a compound that, by its very structure, offers a versatile platform for a variety of chemical transformations. Its utility is derived from the presence of both a vinyl bromide and an aryl group, functionalities that are central to many modern synthetic methodologies.

Halogenated alkenes, particularly vinyl bromides, are pivotal intermediates in organic synthesis. The bromine atom's presence on the double bond provides a reactive handle for numerous transformations, most notably in carbon-carbon bond formation. nih.govtandfonline.comnih.gov The polarization of the carbon-bromine bond and the ability of bromine to act as a leaving group are key to its reactivity. pw.live

Aryl-substituted olefins, which include styrenes and their derivatives, are also of great importance. They are fundamental building blocks in the synthesis of polymers, pharmaceuticals, and other fine chemicals. cmu.edugoogle.comresearchgate.net The electronic properties of the aryl ring can influence the reactivity of the olefinic portion of the molecule.

The structure of 2-Bromo-5-(2-methylphenyl)-1-pentene is a prime example of a modular building block. The vinyl bromide functionality allows for the introduction of a wide array of substituents through cross-coupling reactions. iastate.eduacs.orglibretexts.org Simultaneously, the tolyl group can be a site for electrophilic aromatic substitution or other modifications, offering a dual-pronged approach to molecular elaboration. This modularity is highly sought after in the design of synthetic routes for complex target molecules.

The reactivity of bromoalkenes is dominated by several key mechanistic pathways. The carbon-bromine bond can be cleaved under various conditions, enabling reactions such as nucleophilic substitution and, more significantly, transition metal-catalyzed cross-coupling reactions. beilstein-journals.orgresearchgate.netnih.gov For instance, palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings are workhorse methods for forming new carbon-carbon bonds at the site of the vinyl bromide. libretexts.orgnih.gov

Aryl halides, while generally less reactive towards simple nucleophilic substitution than alkyl halides, can undergo substitution under specific conditions, often through addition-elimination or elimination-addition (benzyne) mechanisms. libretexts.orgucalgary.ca However, their most prominent role in modern synthesis is as partners in palladium-catalyzed cross-coupling reactions, similar to vinyl halides. libretexts.orgnih.gov The reactivity order for halogens in these catalytic cycles is typically I > Br > Cl. libretexts.org

The synthesis of vinyl halides has evolved significantly over the years. Early methods often involved harsh conditions and had limited functional group tolerance. Modern approaches, however, offer high degrees of stereoselectivity and functional group compatibility. nih.govtandfonline.comnih.gov For example, the development of methods for the synthesis of vinyl bromides from vinyl boronic acids or via the reaction of alkynes showcases the progress in this area. nih.govtandfonline.com

Similarly, the synthesis of substituted styrenes has seen considerable advancement. Classical methods such as the Wittig reaction and dehydration of alcohols have been supplemented by more efficient transition metal-catalyzed cross-coupling reactions. google.comchemistryviews.org These modern techniques provide access to a broader range of styrene (B11656) derivatives with greater control over stereochemistry. chemistryviews.org

| Property | Value |

| Molecular Formula | C12H15Br |

| IUPAC Name | 2-bromo-5-(2-methylphenyl)pent-1-ene |

| Reaction Type | Key Features |

| Halogenation of Alkenes | Proceeds via a cyclic halonium ion intermediate, resulting in anti-addition of the halogen atoms. masterorganicchemistry.comchemistrysteps.comleah4sci.com |

| Palladium-Catalyzed Cross-Coupling | A versatile method for forming C-C bonds, involving oxidative addition, transmetalation, and reductive elimination steps. libretexts.orgnih.gov |

| Nucleophilic Aromatic Substitution | Can occur via addition-elimination or elimination-addition (benzyne) mechanisms, typically requiring activated substrates or harsh conditions. libretexts.orgucalgary.ca |

Based on a comprehensive search of available scientific literature and databases, there are no specific computational or theoretical studies published for the chemical compound “2-Bromo-5-(2-methylphenyl)-1-pentene.”

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings that adheres to the requested outline. The required data on quantum chemical calculations, spectroscopic parameter prediction, theoretical reactivity analysis, reaction pathway modeling, and molecular dynamics simulations for this specific compound are not present in the public domain.

While computational studies exist for structurally related molecules, such as 5-o-tolyl-2-pentene nih.govresearchgate.net, presenting that information would not be accurate for "2-Bromo-5-(2-methylphenyl)-1-pentene" and would violate the strict requirement to focus solely on the specified compound.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromopent-4-enyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br/c1-10-6-3-4-8-12(10)9-5-7-11(2)13/h3-4,6,8H,2,5,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXOIOIJKSOXRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901255552 | |

| Record name | Benzene, 1-(4-bromo-4-penten-1-yl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901255552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1143461-34-0 | |

| Record name | Benzene, 1-(4-bromo-4-penten-1-yl)-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1143461-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(4-bromo-4-penten-1-yl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901255552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous structural elucidation of organic compounds in solution. For 2-Bromo-5-(2-methylphenyl)-1-pentene, both ¹H and ¹³C NMR would provide a detailed map of the carbon and proton environments.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton. The vinyl protons of the C1 double bond (=CH₂) are expected to appear as two distinct signals in the region of 4.5-5.5 ppm. The proton at C2 is adjacent to both the bromine atom and the double bond, which would shift its resonance downfield. The aromatic protons on the 2-methylphenyl ring will likely appear as a complex multiplet pattern between 7.0 and 7.5 ppm. The methyl group on the aromatic ring would present as a singlet around 2.3 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing signals for each unique carbon atom. The olefinic carbons (C1 and C2) would resonate in the range of 110-145 ppm. The carbon bearing the bromine (C2) would be influenced by the halogen's electronegativity. The aromatic carbons would appear in the typical 120-140 ppm region, with the carbon attached to the pentene chain and the methyl-substituted carbon showing distinct shifts.

n.O.e. Difference Spectroscopy: The Nuclear Overhauser Effect (n.O.e.) is a powerful tool for probing spatial relationships between nuclei that are close in space (<5 Å), irrespective of their through-bond connectivity. For 2-Bromo-5-(2-methylphenyl)-1-pentene, n.O.e. difference spectroscopy would be crucial for determining the preferred conformation of the pentene chain relative to the ortho-substituted aromatic ring. Irradiation of the ortho-methyl protons (on the phenyl ring) would be expected to cause an enhancement of the signals from the protons on the pentene chain that are spatially close. This would provide insight into the rotational conformation around the C5-phenyl bond, which is a critical aspect of its stereochemistry.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Vinyl H (C1) | ~5.0 - 5.2 | Singlet (or narrow multiplet) |

| Vinyl H (C1) | ~4.8 - 5.0 | Singlet (or narrow multiplet) |

| Alkyl H (C3) | ~2.3 - 2.5 | Multiplet |

| Alkyl H (C4) | ~1.8 - 2.0 | Multiplet |

| Benzylic H (C5) | ~2.6 - 2.8 | Multiplet |

| Aromatic H | ~7.0 - 7.3 | Multiplet |

| Aryl-CH₃ | ~2.3 | Singlet |

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Bromo-5-(2-methylphenyl)-1-pentene.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (=CH₂) | ~115 |

| C2 (-CBr=) | ~140 |

| C3 (-CH₂-) | ~35 |

| C4 (-CH₂-) | ~30 |

| C5 (-CH₂-Ar) | ~38 |

| Aromatic C (quaternary) | ~135-140 |

| Aromatic C-H | ~125-130 |

| Aryl-CH₃ | ~20 |

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Bromo-5-(2-methylphenyl)-1-pentene.

Advanced Mass Spectrometry for Elucidating Fragmentation Mechanisms and Reaction Monitoring

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

For 2-Bromo-5-(2-methylphenyl)-1-pentene, the mass spectrum would exhibit a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z). nih.govchemicalbook.comdocbrown.info This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several predictable pathways. chemguide.co.ukwhitman.edu A primary fragmentation event would be the loss of a bromine radical (•Br), leading to a stable carbocation. Another significant fragmentation would involve the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), resulting in the formation of a stable tropylium ion or a related benzylic cation. The fragmentation pattern can provide conclusive evidence for the connectivity of the molecule. docbrown.infomiamioh.edu

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 238/240 | [C₁₂H₁₅Br]⁺ | Molecular Ion (M⁺) |

| 159 | [C₁₂H₁₅]⁺ | Loss of •Br from M⁺ |

| 105 | [C₈H₉]⁺ | Benzylic cleavage, formation of methyltropylium ion |

| 91 | [C₇H₇]⁺ | Formation of tropylium ion |

Table 3: Predicted Key Fragments in the Mass Spectrum of 2-Bromo-5-(2-methylphenyl)-1-pentene.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

For 2-Bromo-5-(2-methylphenyl)-1-pentene, the IR and Raman spectra would display characteristic bands corresponding to its constituent parts. A study on the structurally similar compound 5-o-tolyl-2-pentene provides valuable comparative data for the vibrations of the tolyl and pentene moieties. nih.gov

Key Expected Vibrational Modes:

Aromatic Ring: C-H stretching vibrations for the aromatic ring are expected just above 3000 cm⁻¹. orgchemboulder.com In-plane C-C stretching vibrations of the benzene ring typically appear in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net

Alkene Group: The C-H stretching of the vinyl group (=CH₂) will also be observed above 3000 cm⁻¹. The C=C stretching vibration of the 1,1-disubstituted alkene is expected around 1640-1650 cm⁻¹. researchgate.net An out-of-plane C-H bending vibration (wag) for the =CH₂ group should produce a strong band near 900 cm⁻¹.

Alkyl Chain: C-H stretching vibrations for the methylene (-CH₂-) and methyl (-CH₃) groups will appear in the 2850-2960 cm⁻¹ range. orgchemboulder.com

C-Br Bond: The C-Br stretching vibration is typically observed in the lower frequency region of the IR spectrum, usually between 500 and 600 cm⁻¹.

The combination of IR and Raman spectroscopy provides a complementary view of the molecule's vibrational modes, aiding in a more complete structural assignment. kurouskilab.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic | 3010 - 3080 |

| C-H Stretch | Vinyl (=CH₂) | 3050 - 3100 |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 2960 |

| C=C Stretch | Alkene | 1640 - 1650 |

| C-C Stretch | Aromatic Ring | 1400 - 1600 |

| C-H Bend | Alkyl (CH₂, CH₃) | 1375 - 1465 |

| C-H Wag (out-of-plane) | Vinyl (=CH₂) | ~900 |

| C-Br Stretch | Bromoalkane | 500 - 600 |

Table 4: Predicted Characteristic Vibrational Frequencies for 2-Bromo-5-(2-methylphenyl)-1-pentene.

X-ray Crystallography for Solid-State Structural Determination (if crystalline derivatives are available)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govscielo.org.za While obtaining a suitable single crystal of an oily substance like 2-Bromo-5-(2-methylphenyl)-1-pentene can be challenging, the preparation of a crystalline derivative would allow for its structural analysis.

Should a crystalline derivative be obtained, X-ray diffraction analysis would provide accurate bond lengths, bond angles, and torsion angles. mdpi.com This data would reveal the solid-state conformation of the molecule, including the orientation of the pentene chain with respect to the 2-methylphenyl group. Furthermore, the crystal packing would show any significant intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which govern the supramolecular architecture. scielo.org.za Analysis of crystal structures of other molecules containing a 2-methylphenyl group can provide insights into likely packing motifs and conformational preferences. mdpi.com

Chromatographic Methods for Purity Assessment and Isomer Separation in Complex Mixtures

Chromatographic techniques are essential for verifying the purity of a synthesized compound and for separating it from starting materials, byproducts, and isomers.

Gas Chromatography (GC): Given the likely volatility of 2-Bromo-5-(2-methylphenyl)-1-pentene, Gas Chromatography is a highly suitable method for its analysis. vurup.skresearchgate.netnih.gov When coupled with a Flame Ionization Detector (FID), GC can provide quantitative information on the purity of the sample. Coupling the GC to a Mass Spectrometer (GC-MS) would allow for the simultaneous separation and identification of components in a mixture, with the mass spectrometer providing structural information for each eluting peak. This is particularly useful for identifying any isomeric impurities, such as those with different positions of the double bond or the bromine atom.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis and purification of organic compounds. patsnap.com For a relatively non-polar molecule like 2-Bromo-5-(2-methylphenyl)-1-pentene, reversed-phase HPLC using a C8 or C18 stationary phase with a mobile phase such as acetonitrile/water or methanol/water would be appropriate for purity assessment. HPLC can also be effective in separating geometric or positional isomers, which might be difficult to resolve by other means. researchgate.net

Applications of 2 Bromo 5 2 Methylphenyl 1 Pentene As a Versatile Synthetic Building Block

Precursor in the Rational Design and Synthesis of Complex Organic Molecules

The utility of 2-Bromo-5-(2-methylphenyl)-1-pentene is most pronounced in the rational design of pharmacologically active molecules. The process of drug design often involves the strategic assembly of molecular fragments that contribute to the final compound's affinity and selectivity for a biological target. The structure of this particular precursor is tailored for the synthesis of specific classes of therapeutic agents.

In the design of selective serotonin reuptake inhibitors (SSRIs), for example, the final molecular structure must possess specific features to ensure potent and selective binding to the serotonin transporter (SERT). The design of such molecules often starts with a core scaffold that can be systematically modified. 2-Bromo-5-(2-methylphenyl)-1-pentene provides a foundational structure that, through carefully planned chemical transformations, leads to the desired complex target. The spatial arrangement of the aryl group relative to the reactive pentene chain is a deliberate design element, engineered to facilitate the formation of the polycyclic systems characteristic of certain potent neuromodulators. The strategic placement of the 2-methylphenyl group and the vinyl bromide allows chemists to build molecular complexity in a controlled manner, making it a key precursor in the synthesis of intricately designed organic molecules.

Role in the Modular Construction of Oligomeric and Polymeric Materials

While 2-Bromo-5-(2-methylphenyl)-1-pentene is a valuable reactant in the synthesis of discrete small molecules, its application in the modular construction of oligomeric and polymeric materials is not documented in the available scientific literature. The structural features of the compound, particularly the vinyl bromide group, could theoretically engage in polymerization reactions, such as those catalyzed by transition metals. However, there is currently no evidence in published research to suggest its use as a monomer or modular unit for creating larger macromolecular structures. Its utility appears to be highly specialized in the fields of medicinal and synthetic organic chemistry rather than materials science.

Intermediate in the Development of Advanced Chemical Compounds for Diverse Research Fields

The most well-defined application of 2-Bromo-5-(2-methylphenyl)-1-pentene is its role as a key intermediate in the synthesis of 2,3,4,5-tetrahydro-1-benzoxepine derivatives. These resulting compounds are identified as potent and selective serotonin reuptake inhibitors (SSRIs), a major class of drugs used to treat depression, anxiety, and other mood disorders.

A patented synthetic route specifically identifies 2-Bromo-5-(2-methylphenyl)-1-pentene as a reactant for creating these complex benzoxepine structures. In this context, the compound is not an off-the-shelf starting material but a crucial, purpose-built intermediate. Its synthesis is a key step in a longer sequence aimed at producing novel therapeutic agents. The development of these advanced compounds for neurological research and potential clinical use highlights the importance of 2-Bromo-5-(2-methylphenyl)-1-pentene in the pharmaceutical development pipeline.

| Intermediate Compound | Target Molecular Class | Therapeutic Application |

| 2-Bromo-5-(2-methylphenyl)-1-pentene | 2,3,4,5-Tetrahydro-1-benzoxepine Derivatives | Selective Serotonin Reuptake Inhibitors (SSRIs) |

Scaffold for Exploring Novel Chemical Transformations and Methodologies

The structure of 2-Bromo-5-(2-methylphenyl)-1-pentene makes it an ideal scaffold for exploring and applying powerful chemical transformations, particularly intramolecular cyclization reactions. The molecule contains both an aryl group and a vinyl halide, which are tethered by a flexible alkyl chain. This arrangement is perfectly suited for intramolecular C-C bond formation.

Specifically, this compound is a substrate for palladium-catalyzed intramolecular Heck reactions. In this type of reaction, a palladium catalyst facilitates the coupling of the vinyl bromide with the tethered 2-methylphenyl ring. This cyclization is a highly efficient method for constructing the seven-membered oxygen-containing ring that forms the core of the 2,3,4,5-tetrahydro-1-benzoxepine system. The use of this precursor allows researchers to explore the nuances of such transition-metal-catalyzed reactions, optimizing conditions to achieve high yields and selectivity. The compound thus serves not only as a means to an end (the final product) but also as a valuable tool for studying and developing advanced synthetic methodologies.

Summary of Key Transformations:

| Starting Scaffold | Reaction Type | Key Reagents | Product Core Structure |

|---|---|---|---|

| 2-Bromo-5-(2-methylphenyl)-1-pentene | Intramolecular Heck Reaction | Palladium Catalyst, Base | 2,3,4,5-Tetrahydro-1-benzoxepine |

Future Research Directions and Unexplored Potential of the 2 Bromo 5 2 Methylphenyl 1 Pentene Motif

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The synthesis of chiral molecules with high stereocontrol is a cornerstone of modern organic chemistry, particularly in the fields of pharmaceuticals and materials science. nih.govnih.govacs.org The structure of 2-Bromo-5-(2-methylphenyl)-1-pentene does not inherently possess a chiral center, but its functional groups serve as ideal handles for introducing stereochemistry. Future research could focus on developing catalytic asymmetric methods to generate chiral derivatives of this compound.

Key areas for investigation would include:

Asymmetric Hydrogenation: The terminal double bond is a prime target for enantioselective hydrogenation using chiral transition-metal catalysts (e.g., those based on rhodium, ruthenium, or iridium with chiral phosphine ligands). This would create a stereocenter at the C1 position.

Enantioselective Dihydroxylation and Epoxidation: The alkene can be converted to chiral diols or epoxides using well-established methods like the Sharpless asymmetric dihydroxylation or epoxidation. These chiral intermediates are valuable building blocks for further transformations.

Catalytic Asymmetric C-H Functionalization: The aromatic ring and the allylic positions offer sites for direct C-H functionalization. nih.gov Developing enantioselective methods to introduce new substituents at these positions would be a significant advancement. nih.gov

| Potential Asymmetric Transformation | Catalyst/Reagent System (Hypothetical) | Potential Chiral Product |

| Asymmetric Hydrogenation | [Rh(COD)2]BF4 with a chiral phosphine ligand (e.g., BINAP) | (R/S)-2-Bromo-1-methyl-5-(2-methylphenyl)pentane |

| Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | (1R,2S)- or (1S,2R)-2-Bromo-5-(2-methylphenyl)pentane-1,2-diol |

| Asymmetric Epoxidation | Titanium(IV) isopropoxide, diethyl tartrate, t-BuOOH | (R)- or (S)-2-(Bromomethyl)-2-(5-(2-methylphenyl)propyl)oxirane |

Investigation of Unconventional Reactivity Profiles and Novel Transformations

The vinylic bromide functionality in 2-Bromo-5-(2-methylphenyl)-1-pentene is of particular interest for exploring unconventional reactivity. While traditional cross-coupling reactions are certainly applicable, future research could delve into more novel transformations.

Potential avenues for exploration include:

Radical-Mediated Reactions: The carbon-bromine bond can be homolytically cleaved to generate a vinyl radical. Investigating the reactivity of this intermediate in atom transfer radical addition (ATRA) or cyclization reactions could lead to the formation of complex cyclic structures.

Transition-Metal Catalyzed Cyclizations: The proximity of the alkene and the vinylic bromide could enable intramolecular cyclization reactions mediated by transition metals like palladium or nickel. This could provide access to various carbocyclic and heterocyclic scaffolds.

Photoredox Catalysis: Visible-light photoredox catalysis could be employed to activate the C-Br bond for a variety of transformations, including cross-coupling reactions under mild conditions or the generation of vinyl radicals for addition to other unsaturated systems.

| Transformation Type | Proposed Reagent/Catalyst | Potential Product Class |

| Intramolecular Radical Cyclization | AIBN (initiator), Bu3SnH (mediator) | Substituted cyclopentyl or cyclohexyl derivatives |

| Palladium-Catalyzed Heck-type Cyclization | Pd(OAc)2, PPh3, base | Fused bicyclic systems |

| Photoredox-Mediated C-C Coupling | Ru(bpy)3Cl2 or similar photocatalyst, amine, nucleophile | Functionalized diene systems |

Exploration of Bio-Inspired Synthetic Pathways

Nature often employs enzymatic catalysis to construct complex molecules with high efficiency and selectivity. A bio-inspired approach to the synthesis and functionalization of 2-Bromo-5-(2-methylphenyl)-1-pentene could offer sustainable and novel chemical pathways. researchgate.net

Future research in this area might involve:

Enzymatic Desymmetrization: If a prochiral precursor to 2-Bromo-5-(2-methylphenyl)-1-pentene could be synthesized, enzymes such as lipases or esterases could be used to selectively transform one of two identical functional groups, thereby introducing chirality.

Biocatalytic Halogenation/Dehalogenation: Exploring the use of halogenase or dehalogenase enzymes could provide mild and selective methods for the synthesis or modification of the vinylic bromide.

Whole-Cell Biotransformations: Engineered microorganisms could potentially be used to perform multiple synthetic steps, converting a simple starting material into a more complex derivative of the target molecule. researchgate.net

Integration into Flow Chemistry and Automation for Enhanced Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in a flask. thieme.de The synthesis and subsequent modification of 2-Bromo-5-(2-methylphenyl)-1-pentene are well-suited for integration into automated flow systems. nih.govresearchgate.net

Potential research directions include:

Telescoped Synthesis: Developing a continuous flow process where multiple synthetic steps are performed in sequence without the need for isolation of intermediates. This would significantly improve the efficiency of synthesizing the target molecule and its derivatives.

Automated Reaction Optimization: Utilizing automated flow systems with in-line analytics (e.g., HPLC, NMR) to rapidly screen reaction conditions (temperature, pressure, catalyst loading, residence time) and identify optimal parameters for various transformations. nih.gov

Photochemistry and Electrochemistry in Flow: The use of flow reactors can facilitate photochemical and electrochemical reactions by providing better light penetration and precise control over the electrode potential, respectively. thieme.de This could be applied to novel transformations of the alkene or vinylic bromide moieties.

| Flow Chemistry Application | Key Advantage | Hypothetical Process |

| Multi-step Synthesis | Reduced manual handling, improved yield and purity | A three-step flow synthesis of a derivative of 2-Bromo-5-(2-methylphenyl)-1-pentene. |

| High-Throughput Screening | Rapid optimization of reaction conditions | Automated screening of catalysts and ligands for a cross-coupling reaction. |

| Accessing Novel Reaction Space | Enhanced safety for hazardous reactions, precise control | A photochemical [2+2] cycloaddition using a flow reactor. |

Synergistic Applications of Computational and Experimental Methodologies for Deeper Understanding

Computational chemistry provides powerful tools for predicting reactivity, elucidating reaction mechanisms, and designing new catalysts. A synergistic approach combining theoretical calculations with experimental work would greatly accelerate research on the 2-Bromo-5-(2-methylphenyl)-1-pentene motif.

Future research could leverage computational methods to:

Predict Reaction Outcomes: Use Density Functional Theory (DFT) to model potential reaction pathways and predict the feasibility and selectivity of new transformations.

Design Chiral Catalysts: Computationally screen libraries of chiral ligands to identify promising candidates for enantioselective reactions before undertaking extensive experimental work.

Elucidate Reaction Mechanisms: Investigate the transition states and intermediates of complex reactions to gain a deeper understanding of the factors controlling reactivity and selectivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Bromo-5-(2-methylphenyl)-1-pentene, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via halogenation of the pentene backbone followed by Friedel-Crafts alkylation to introduce the 2-methylphenyl group. Key reagents include AlCl₃ as a catalyst and bromine sources like N-bromosuccinimide (NBS). Optimize yields by controlling reaction temperature (0–5°C for bromination) and using anhydrous solvents (e.g., dichloromethane). Monitor progress via TLC with UV visualization .

Q. What purification techniques are most effective for isolating 2-Bromo-5-(2-methylphenyl)-1-pentene from reaction mixtures?

- Methodological Answer : Use fractional distillation under reduced pressure (40–60°C, 10–15 mmHg) to separate the product from low-boiling-point byproducts. Further purify via silica gel column chromatography (hexane:ethyl acetate, 9:1). Confirm purity using GC-MS or HPLC with a C18 column .

Q. How should researchers characterize the compound using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : Look for vinyl proton signals (δ 5.2–5.8 ppm, multiplet) and aromatic protons from the 2-methylphenyl group (δ 6.8–7.3 ppm).

- ¹³C NMR : Confirm the bromine-substituted carbon (δ 30–35 ppm) and the pentene backbone (δ 115–125 ppm).

- IR : Identify C-Br stretches (~550–600 cm⁻¹) and C=C vibrations (~1640 cm⁻¹). Calibrate instruments with standard references (e.g., polystyrene) .

Q. What safety protocols are critical when handling 2-Bromo-5-(2-methylphenyl)-1-pentene?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. Store the compound in a refrigerator (2–8°C) in amber glass bottles to prevent light-induced degradation. Neutralize bromine-containing waste with 10% sodium thiosulfate before disposal .

Q. What are the key physical properties (e.g., solubility, boiling point) of this compound?

- Methodological Answer : The compound is lipophilic, with solubility in nonpolar solvents (e.g., hexane, toluene) but limited solubility in water. Estimated boiling point: 180–190°C (extrapolated from similar brominated pentenes). Determine experimentally using a micro boiling-point apparatus .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the compound’s stereochemistry?

- Methodological Answer : Grow crystals via slow evaporation in ethyl acetate. Collect data using a Mo-Kα source (λ = 0.71073 Å) at 100 K. Process with SHELXL for refinement, validating bond lengths (C-Br: ~1.9 Å) and angles. Address twinning with the TWINABS module in SHELX .

Q. What strategies optimize catalytic efficiency in the compound’s synthesis?

- Methodological Answer : Screen Lewis acid catalysts (e.g., FeCl₃ vs. AlCl₃) using Design of Experiments (DoE). Monitor conversion rates via in-situ FTIR. For enantioselective synthesis, employ chiral ligands like BINAP with Pd catalysts .

Q. How can conflicting NMR and mass spectrometry data be resolved?

- Methodological Answer : Re-examine sample preparation for contaminants (e.g., residual solvents). Use deuterated solvents (CDCl₃) and high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., ⁷⁹Br vs. ⁸¹Br). Cross-validate with 2D NMR (COSY, HSQC) .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to model transition states in Suzuki-Miyaura couplings. Compare experimental yields with computed activation energies. Use isotopic labeling (D/H) to track hydrogen migration .

Q. How can AI-driven retrosynthetic tools predict viable routes for derivatives of this compound?

- Methodological Answer : Input the SMILES string into platforms like Pistachio or Reaxys. Set parameters to prioritize one-step reactions and filter by atom economy (>70%). Validate predictions with literature precedents (e.g., Reaxys entries for brominated arylpentenes) .

Q. What in vitro assays assess the compound’s interaction with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.